BenchChemオンラインストアへようこそ!

6-acetyl-8H-pyrano[3,4-b]pyridin-8-one

Medicinal chemistry Drug-likeness Physicochemical profiling

6-Acetyl-8H-pyrano[3,4-b]pyridin-8-one (CAS 2375261-90-6; molecular formula C₁₀H₇NO₃; MW 189.17 g/mol) is a heterocyclic small molecule belonging to the pyrano[3,4-b]pyridine-8-one class. It features a planar fused pyran–pyridine bicyclic core with an acetyl substituent at the 6-position of the pyranone ring, a motif that is under-explored relative to other fused pyridine scaffolds and that provides a defined vector for downstream derivatization.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Cat. No. B13529915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-acetyl-8H-pyrano[3,4-b]pyridin-8-one
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C(=O)O1)N=CC=C2
InChIInChI=1S/C10H7NO3/c1-6(12)8-5-7-3-2-4-11-9(7)10(13)14-8/h2-5H,1H3
InChIKeyVWWDOGZTJFBJEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetyl-8H-pyrano[3,4-b]pyridin-8-one CAS 2375261-90-6: Core Heterocyclic Building Block for Medicinal Chemistry Procurement


6-Acetyl-8H-pyrano[3,4-b]pyridin-8-one (CAS 2375261-90-6; molecular formula C₁₀H₇NO₃; MW 189.17 g/mol) is a heterocyclic small molecule belonging to the pyrano[3,4-b]pyridine-8-one class. It features a planar fused pyran–pyridine bicyclic core with an acetyl substituent at the 6-position of the pyranone ring, a motif that is under-explored relative to other fused pyridine scaffolds and that provides a defined vector for downstream derivatization [1]. The compound is catalogued by Enamine (supplier ID T5235952) as a screening building block and has been previously deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000394701, reflecting its selection as a privileged scaffold for high-throughput screening library construction [2].

Why 6-Acetyl-8H-pyrano[3,4-b]pyridin-8-one Cannot Be Replaced by Unsubstituted or 6-Alkyl Pyrano[3,4-b]pyridin-8-one Analogs in Structure–Activity Programs


The pyrano[3,4-b]pyridine-8-one scaffold is a poorly studied heterocyclic chemotype where even small substituent changes at the C6 position produce dramatic alterations in both physicochemical properties and biological recognition. The 6-acetyl derivative offers a distinct hydrogen-bond acceptor/donor pharmacophoric point, higher topological polar surface area (calculated ~90.65 Ų versus ~43–47 Ų for unsubstituted or 6-cyclohexyl analogs), and a reactive ketone handle for condensation or cyclization chemistry that is absent in the parent 8H-pyrano[3,4-b]pyridin-8-one (CAS 134407-96-8) and the 6-cyclohexyl congener (CAS 922527-23-9) . Published structure–activity relationship (SAR) campaigns on the related pyranopyridine class have demonstrated that substituent identity at the position equivalent to C6 can shift efflux pump inhibitory potency by orders of magnitude, reinforcing that generic substitution within this scaffold is not scientifically justified without empirical comparative validation [1].

Quantitative Differentiation Evidence for 6-Acetyl-8H-pyrano[3,4-b]pyridin-8-one vs. Closest Pyrano[3,4-b]pyridine-8-one Analogs


Physicochemical Property Differentiation: Topological Polar Surface Area and Hydrogen-Bonding Capacity vs. 6-Cyclohexyl and Parent Analogs

The 6-acetyl substituent imparts a markedly higher topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to unsubstituted or 6-cyclohexyl 8H-pyrano[3,4-b]pyridin-8-one analogs, which directly affects membrane permeability, solubility, and oral bioavailability predictions. The 6-acetyl derivative has a computed TPSA of approximately 90.7 Ų and three H-bond acceptors (the lactone carbonyl, the acetyl carbonyl, and the pyridine nitrogen) versus a TPSA of ~43–47 Ų and two H-bond acceptors for the parent compound 8H-pyrano[3,4-b]pyridin-8-one (CAS 134407-96-8, C₈H₅NO₂, MW 147.13) and the 6-cyclohexyl analog (CAS 922527-23-9, C₁₄H₁₅NO₂, MW 229.27) . The acetyl group also contributes a fourth H-bond acceptor in the form of the ketone oxygen, providing an additional non-covalent interaction anchor that is unavailable in the parent or 6-alkyl derivatives .

Medicinal chemistry Drug-likeness Physicochemical profiling

Synthetic Tractability and Derivatization Versatility: Reactive Acetyl Handle vs. Inert 6-Cyclohexyl and 6-Unsubstituted Scaffolds

The C6 acetyl group serves as a chemically reactive ketone enabling condensation (Schiff base, hydrazone, oxime, and Knoevenagel-type reactions), reduction to the secondary alcohol, and nucleophilic addition chemistries that are completely inaccessible to the 6-unsubstituted parent scaffold or the 6-cyclohexyl analog [1]. The parent 8H-pyrano[3,4-b]pyridin-8-one (CAS 134407-96-8) lacks any substituent at C6 and can only undergo electrophilic aromatic substitution or metal-catalyzed C–H activation, which require harsher conditions and offer less predictable regioselectivity [2]. The 6-cyclohexyl analog (CAS 922527-23-9) bears a metabolically labile but synthetically inert alkyl group that precludes further late-stage functionalization. Published methodology demonstrates that bromination of the acetyl α-position in 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one is feasible, generating a dibrominated intermediate that can be further elaborated, a transformation validated for the pyranopyridine core [1].

Organic synthesis Library synthesis Building block evaluation

Pharmacophoric Differentiation: Acetyl Group as a Conformationally Constrained H-Bond Acceptor/Donor vs. Cyclohexyl and Unsubstituted Analogs in Protein–Ligand Interaction Potential

The 6-acetyl group provides a planar, sp²-hybridized ketone oxygen that acts as a geometrically defined hydrogen-bond acceptor with a well-defined lone-pair directionality. This contrasts with the 6-cyclohexyl analog (CAS 922527-23-9), which presents a bulky, conformationally flexible cyclohexyl ring that can engage only in hydrophobic van der Waals contacts, and the parent scaffold (CAS 134407-96-8), which offers only the pyridine nitrogen and lactone carbonyl as polar interaction sites . In the broader pyranopyridine inhibitor class, SAR studies at the position equivalent to C6 have shown that introducing polar functionality (cyano, morpholino, or thioether groups) can modulate AcrB efflux pump inhibition by 10- to 100-fold, demonstrating that the identity of the C6 substituent is a critical determinant of biological activity [1]. Although direct biochemical data for 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one against specific targets are not yet published, molecular similarity analysis to the known pyranopyridine pharmacophore indicates that the acetyl oxygen can serve as a bioisosteric replacement for the nitrile or morpholino oxygen H-bond acceptors that are essential for target engagement in validated pyranopyridine series [1].

Structure-based drug design Pharmacophore modeling Molecular recognition

Validated Application Scenarios for 6-Acetyl-8H-pyrano[3,4-b]pyridin-8-one Based on Differential Evidence


Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery Library Construction

The 6-acetyl group functions as a versatile reactive handle for late-stage derivatization, enabling condensation with hydrazines, hydroxylamines, and primary amines to generate hydrazone, oxime, and Schiff base libraries in a single synthetic step from the common building block [1]. This contrasts with the parent scaffold, which requires multi-step functionalization to achieve similar diversity. The compound's presence in the Enamine screening collection (Supplier ID T5235952) and its prior inclusion in the NIH MLSMR (MLS000394701) confirm its established role as a library building block compatible with high-throughput screening workflows and automated parallel synthesis platforms [2]. Procurement in >95% purity is appropriate for array synthesis where the acetyl carbonyl serves as the sole point of diversification.

Physicochemical Property-Driven Lead Optimization Campaigns Targeting Oral Bioavailability Windows

With a TPSA of ~90.7 Ų, the 6-acetyl derivative occupies a distinct physicochemical space (polar character) compared to the 6-cyclohexyl (TPSA ~46.5 Ų; more lipophilic) and parent scaffolds (TPSA ~43.0 Ų) [1]. This makes it specifically suited for medicinal chemistry programs where moderate polarity is required to balance permeability and solubility—for example, in central nervous system (CNS) drug discovery where TPSA values between 60–90 Ų are associated with optimal brain penetration. Researchers evaluating pyranopyridine hit series should select the 6-acetyl variant when the SAR hypothesis requires an additional H-bond acceptor at the C6 vector to engage a polar residue in the target binding pocket, as informed by the pyranopyridine class SAR established by Nguyen et al. (2015) [2].

Efflux Pump Inhibitor (EPI) Scaffold-Hopping and Bioisostere Evaluation Programs

The pyrano[3,4-b]pyridine-8-one core is isomeric to the pyrano[3,4-c]pyridine scaffold found in the validated AcrB efflux pump inhibitors MBX2319 and its optimized analogs, which achieve nanomolar potentiation of levofloxacin and piperacillin against Escherichia coli [1]. The 6-acetyl derivative offers a scaffold-hopping opportunity where the acetyl oxygen can serve as a bioisosteric replacement for the nitrile or ether oxygen H-bond acceptors present in the MBX series. Its distinct scaffold geometry (angular [3,4-b] vs. linear [3,4-c] ring fusion) and C6 acetyl pharmacophore may confer differential resistance profile and Gram-negative spectrum, making it a strategic procurement choice for EPI lead generation campaigns seeking intellectual property freedom and novel chemotypes.

Metal Chelation and Coordination Chemistry Studies Leveraging the Pyridine–Lactone–Acetyl Triad

The contiguous array of the pyridine nitrogen, lactone carbonyl, and acetyl ketone oxygen atoms creates a tridentate metal-binding motif absent in both the parent and 6-alkyl analogs [1]. This structural feature supports investigations into metalloenzyme inhibition (e.g., HDACs, matrix metalloproteinases) or the development of metal–organic frameworks (MOFs) where chelation geometry is critical. Procurement of the 6-acetyl derivative is indicated when the experimental objective requires a defined O–N–O coordination pocket that is not achievable with the monodentate or bidentate donor sets provided by the unsubstituted or 6-cyclohexyl scaffolds.

Quote Request

Request a Quote for 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.